molecular formula C9H8BrClO3 B13910515 Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate

Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate

Cat. No.: B13910515
M. Wt: 279.51 g/mol
InChI Key: JGRJFHLKEAASFI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H8BrClO3. This compound is a derivative of benzoic acid and features a bromine, chlorine, hydroxyl, and methyl group attached to the benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and chlorination of methyl 2-hydroxy-4-methylbenzoate. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using solvents like ethanol or methanol to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms and hydroxyl groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, hydroxyl, and methyl groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

methyl 5-bromo-3-chloro-2-hydroxy-4-methylbenzoate

InChI

InChI=1S/C9H8BrClO3/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3,12H,1-2H3

InChI Key

JGRJFHLKEAASFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Cl)O)C(=O)OC)Br

Origin of Product

United States

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